molecular formula C20H26O2Si B15352148 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 177032-63-2

3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Cat. No.: B15352148
CAS No.: 177032-63-2
M. Wt: 326.5 g/mol
InChI Key: ONHWPQAZLVSNNF-UHFFFAOYSA-N
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Description

3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound with a complex structure that includes a butenol backbone and a silyl ether functional group. This compound is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of 3-buten-2-ol with (1,1-dimethylethyl)diphenylsilyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane is used.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions may produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of different silyl ether derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.

  • Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- exerts its effects involves its interaction with specific molecular targets and pathways. The silyl ether group can act as a protecting group, influencing the reactivity of the compound and its derivatives. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Buten-2-ol: Similar structure but lacks the silyl ether group.

  • TBDMS-protected alcohols: Other silyl ether derivatives with different protecting groups.

  • Other silyl ethers: Compounds with different silyl groups attached to various alcohols.

Uniqueness: 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is unique due to its specific combination of the butenol backbone and the silyl ether group, which provides distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

177032-63-2

Molecular Formula

C20H26O2Si

Molecular Weight

326.5 g/mol

IUPAC Name

1-[tert-butyl(diphenyl)silyl]oxybut-3-en-2-ol

InChI

InChI=1S/C20H26O2Si/c1-5-17(21)16-22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h5-15,17,21H,1,16H2,2-4H3

InChI Key

ONHWPQAZLVSNNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C=C)O

Origin of Product

United States

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